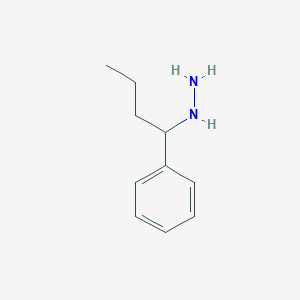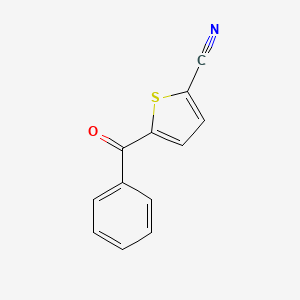
(1-Phenylbutyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-n-Propylbenzylhydrazine is an organic compound belonging to the hydrazine family Hydrazines are characterized by the presence of the -NH-NH2 functional group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-n-Propylbenzylhydrazine can be synthesized through the N-N coupling of appropriate precursors. One common method involves the reaction of benzylamine with propylhydrazine under controlled conditions. The reaction typically requires a catalyst, such as a nickel-based catalyst, and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of (1-Phenylbutyl)hydrazine may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. Post-reaction, the product is purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Alpha-n-Propylbenzylhydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce primary amines .
Scientific Research Applications
Alpha-n-Propylbenzylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of (1-Phenylbutyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Alpha-n-Propylbenzylhydrazine can be compared with other hydrazine derivatives, such as:
- Phenylhydrazine
- Benzylhydrazine
- Propylhydrazine
These compounds share similar chemical properties but differ in their specific functional groups and applications. Alpha-n-Propylbenzylhydrazine is unique due to its specific combination of the propyl and benzyl groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-phenylbutylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-2-6-10(12-11)9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6,11H2,1H3 |
InChI Key |
ONQAARZFNMYZBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B8599146.png)


![tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8599176.png)







